![molecular formula C21H25N3O4S B4690237 N-allyl-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4690237.png)
N-allyl-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Overview
Description
N-allyl-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is a compound that belongs to the class of glycine transporter inhibitors. It has been studied extensively for its potential applications in the field of neuroscience and drug discovery.
Mechanism of Action
N-allyl-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide inhibits GlyT1, which is responsible for the reuptake of glycine in the synaptic cleft. This inhibition leads to an increase in glycine levels in the synapse, which can modulate the activity of NMDA receptors. NMDA receptors are involved in learning and memory, and their modulation has been implicated in the treatment of various neurological disorders such as schizophrenia and Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to increase the levels of glycine in the synapse, which can modulate the activity of NMDA receptors. This modulation has been implicated in the treatment of various neurological disorders such as schizophrenia and Alzheimer's disease. This compound has also been shown to have anxiolytic and antidepressant effects.
Advantages and Limitations for Lab Experiments
One of the advantages of N-allyl-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is its high potency and selectivity for GlyT1. This makes it a useful tool for studying the role of glycine in synaptic transmission and the modulation of NMDA receptors. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of N-allyl-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide. One direction is the development of more potent and selective inhibitors of GlyT1. Another direction is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as schizophrenia and Alzheimer's disease. Additionally, the role of glycine in synaptic transmission and the modulation of NMDA receptors is an area of active research, and further studies on this compound can contribute to our understanding of this process.
Scientific Research Applications
N-allyl-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been studied extensively for its potential applications in the field of neuroscience. It has been shown to inhibit glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the synaptic cleft. This inhibition leads to an increase in glycine levels in the synapse, which can modulate the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in learning and memory, and their modulation has been implicated in the treatment of various neurological disorders such as schizophrenia and Alzheimer's disease.
properties
IUPAC Name |
2-[[2-(2-ethyl-N-methylsulfonylanilino)acetyl]amino]-N-prop-2-enylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-4-14-22-21(26)17-11-7-8-12-18(17)23-20(25)15-24(29(3,27)28)19-13-9-6-10-16(19)5-2/h4,6-13H,1,5,14-15H2,2-3H3,(H,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVOAALWGBYTFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2=CC=CC=C2C(=O)NCC=C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.